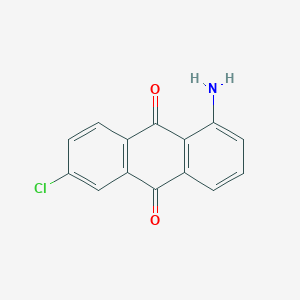
1-Amino-6-chloroanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-6-chloroanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. The presence of both amino and chloro substituents on the anthraquinone core makes this compound a compound of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-6-chloroanthraquinone can be synthesized through several methods. One common approach involves the nitration of anthraquinone followed by reduction and subsequent chlorination. Another method includes the direct amination of 6-chloroanthraquinone using ammonia or an amine source under high temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where 1-nitroanthraquinone is treated with aqueous ammonia, followed by chlorination. This process is optimized for high yield and purity, ensuring the compound meets the required standards for its intended applications .
Análisis De Reacciones Químicas
1-Amino-6-chloroanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst, resulting in the formation of aminohydroquinone derivatives.
Substitution: The amino and chloro groups on the anthraquinone core can participate in substitution reactions. For example, nucleophilic substitution can occur at the chloro position, while electrophilic substitution can take place at the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, hydrogen with a catalyst
Substitution: Various nucleophiles and electrophiles under appropriate conditions
Major Products:
Oxidation: Quinone derivatives
Reduction: Aminohydroquinone derivatives
Substitution: Substituted anthraquinone derivatives
Aplicaciones Científicas De Investigación
1-Amino-6-chloroanthraquinone has a wide range of applications in scientific research:
Chemistry: The compound is used as a precursor in the synthesis of various dyes and pigments. Its unique structure allows for the development of new materials with specific color properties .
Biology: In biological research, this compound is used as a staining agent for microscopy. Its ability to bind to specific cellular components makes it valuable for visualizing biological structures .
Medicine: The compound has shown potential in medicinal chemistry as a lead compound for developing new drugs. Its derivatives have been investigated for their anticancer and antimicrobial properties .
Industry: Industrially, this compound is used in the production of high-performance dyes and pigments. Its stability and vibrant color make it suitable for various applications, including textiles and coatings .
Mecanismo De Acción
1-Amino-6-chloroanthraquinone can be compared with other anthraquinone derivatives such as:
- 1-Aminoanthraquinone
- 6-Chloroanthraquinone
- 1,5-Diaminoanthraquinone
Uniqueness: The presence of both amino and chloro groups in this compound provides unique reactivity and properties compared to its analogs. This dual functionality allows for diverse applications in various fields, making it a versatile compound .
Comparación Con Compuestos Similares
- 1-Aminoanthraquinone: Lacks the chloro group, leading to different reactivity and applications.
- 6-Chloroanthraquinone: Lacks the amino group, affecting its chemical behavior and uses.
- 1,5-Diaminoanthraquinone: Contains two amino groups, offering different reactivity and potential applications .
Propiedades
Número CAS |
2606-86-2 |
|---|---|
Fórmula molecular |
C14H8ClNO2 |
Peso molecular |
257.67 g/mol |
Nombre IUPAC |
1-amino-6-chloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H8ClNO2/c15-7-4-5-8-10(6-7)13(17)9-2-1-3-11(16)12(9)14(8)18/h1-6H,16H2 |
Clave InChI |
CCEGIXWXBRNFOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol](/img/structure/B13137979.png)
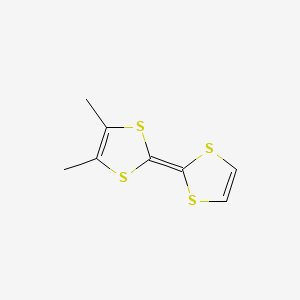
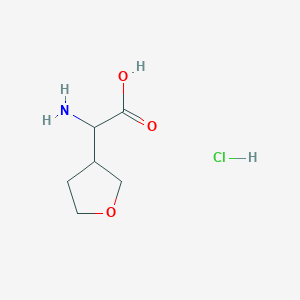
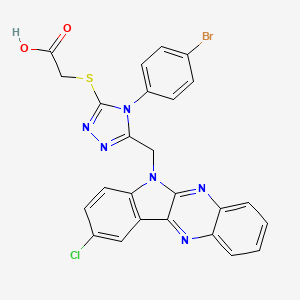
![nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide](/img/structure/B13137996.png)
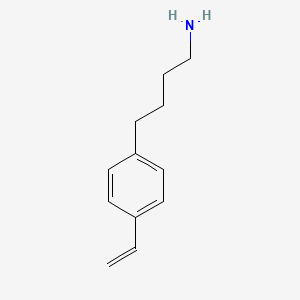
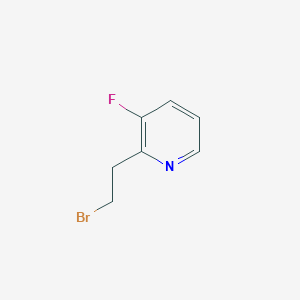
![7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13138008.png)
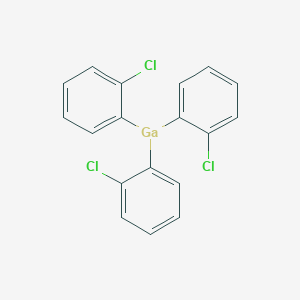
![(([2,2'-Bipyridine]-4,4'-diylbis(oxy))bis(4,1-phenylene))dimethanamine](/img/structure/B13138036.png)
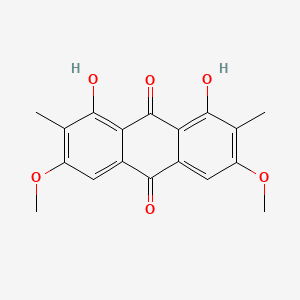
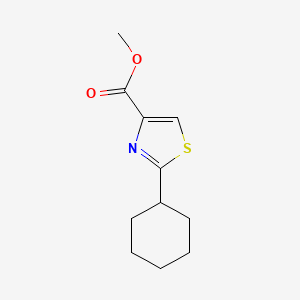
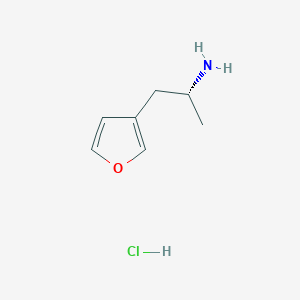
![1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138064.png)
